2-[(2,6-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2,6-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C19H18Cl2N2OS2 and a molecular weight of 425.402 g/mol . This compound is notable for its unique structure, which includes a benzothieno pyrimidinone core with a dichlorobenzyl sulfanyl group and an ethyl substituent. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzothieno Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno pyrimidinone core.
Introduction of the Dichlorobenzyl Sulfanyl Group: The dichlorobenzyl sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with a thiol derivative.
Ethyl Substitution: The ethyl group is introduced via an alkylation reaction, where an ethylating agent reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, thiol derivatives.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Benzyl derivatives.
Substitution Products: Various alkylated or thiolated derivatives.
Scientific Research Applications
2-[(2,6-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its dichlorobenzyl sulfanyl group may interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-dichlorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl group and the dichlorobenzyl sulfanyl moiety differentiates it from similar compounds, potentially leading to unique reactivity and biological activity profiles.
Biological Activity
2-[(2,6-Dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines elements of benzothieno and pyrimidine rings with a sulfanyl group and a dichlorobenzyl substituent, leading to diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H16Cl2N2OS, and it possesses a molecular weight of approximately 425.402 g/mol. The structural features contribute to its reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C15H16Cl2N2OS |
Molecular Weight | 425.402 g/mol |
CAS Number | 587012-18-8 |
Chemical Class | Heterocyclic Compound |
Biological Activities
Research indicates that 2-[(2,6-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibits various biological activities:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against a range of bacterial strains. Studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary investigations suggest that this compound may have potential anticancer effects. It has been evaluated in vitro against several cancer cell lines with promising results.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in various models, indicating its potential for treating inflammatory diseases.
- Antioxidant Activity : Its ability to scavenge free radicals suggests that it could be beneficial in preventing oxidative stress-related diseases.
The biological activities of the compound are believed to stem from its interactions at the molecular level:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors in the body, influencing signaling pathways related to inflammation and cell growth.
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
-
Antimicrobial Study : In a study published in a peer-reviewed journal, 2-[(2,6-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics used as controls.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 -
Anticancer Evaluation : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at concentrations comparable to known chemotherapeutic agents.
Cell Line IC50 (µM) MCF-7 12 HeLa 15
Properties
CAS No. |
587012-18-8 |
---|---|
Molecular Formula |
C19H18Cl2N2OS2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18Cl2N2OS2/c1-2-23-18(24)16-11-6-3-4-9-15(11)26-17(16)22-19(23)25-10-12-13(20)7-5-8-14(12)21/h5,7-8H,2-4,6,9-10H2,1H3 |
InChI Key |
OQZKLTPNRQYCRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=C(C=CC=C3Cl)Cl)SC4=C2CCCC4 |
Origin of Product |
United States |
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